N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide
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Overview
Description
N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of appropriate hydrazines with diketones or β-ketoesters under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine or piperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings .
Scientific Research Applications
N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: It has shown promise in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-1-phenylpyrazole: Similar in structure but lacks the diazenyl and acetamide groups.
4-Amino-1-methyl-3-phenylpyrazole: Similar pyrazole ring but different substitution pattern.
Uniqueness
N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and imino groups on the pyrazole ring, along with the diazenyl linkage to the phenyl ring, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H15N7O |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
N-[4-[(3,5-diamino-1-methylpyrazol-4-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C12H15N7O/c1-7(20)15-8-3-5-9(6-4-8)16-17-10-11(13)18-19(2)12(10)14/h3-6H,14H2,1-2H3,(H2,13,18)(H,15,20) |
InChI Key |
FIZXTAZZWLKGDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=C(N(N=C2N)C)N |
Origin of Product |
United States |
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